Clarithromycin-N-oxid

Übersicht

Beschreibung

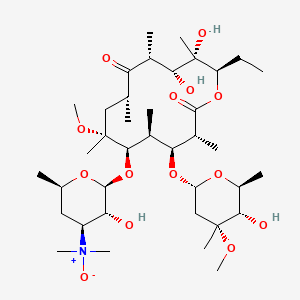

Clarithromycin N-oxide is a derivative of Clarithromycin, which is a macrolide antibiotic . It is used as an impurity reference material . The molecular formula of Clarithromycin N-oxide is C38H69NO14 and it has a molecular weight of 763.95 .

Synthesis Analysis

Clarithromycin can be easily prepared by reacting erythromycin A N-oxide with a methylating agent to obtain 6-O-methylerythromycin A N-oxide; and treating 6-O-methylerythromycin A N-oxide obtained above with a reducing agent in a high yield .

Physical And Chemical Properties Analysis

Clarithromycin N-oxide is available in a neat format . Unfortunately, the search results did not provide detailed physical and chemical properties of Clarithromycin N-oxide.

Wissenschaftliche Forschungsanwendungen

Analytischer Standard

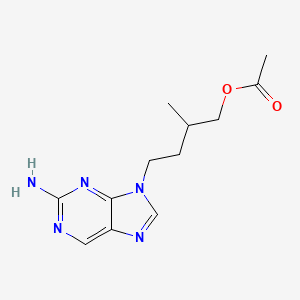

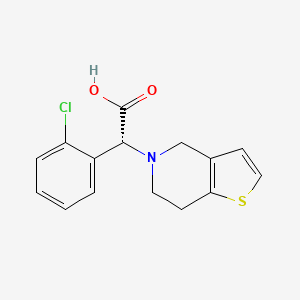

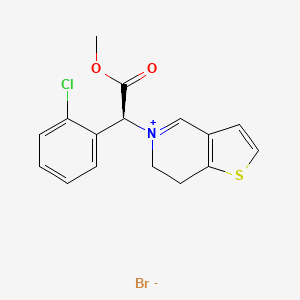

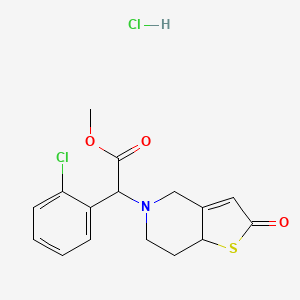

Clarithromycin-N-oxid wird in der wissenschaftlichen Forschung als analytischer Standard verwendet {svg_1} {svg_2}. Es wird zur Kalibrierung von Instrumenten und zur Validierung der Genauigkeit analytischer Methoden verwendet. Die bekannten Eigenschaften der Verbindung dienen als Referenz, sodass Forscher ihre Ergebnisse präzise vergleichen und interpretieren können {svg_3} {svg_4}.

Pharmazeutischer Referenzstandard

In der pharmazeutischen Industrie wird this compound als Referenzstandard verwendet {svg_5}. Es wird bei der Entwicklung und Validierung analytischer Methoden, Stabilitätstests und Qualitätskontrolle pharmazeutischer Produkte eingesetzt {svg_6}.

Forschung zu Antibiotika

Clarithromycin: This compound ist Teil der Familie, die in der Forschung zu Antibiotika weit verbreitet ist {svg_7}. Es kann verwendet werden, um die Wirksamkeit und Sicherheit von Antibiotika sowie die Entwicklung neuer Medikamente zu untersuchen {svg_8}.

Umweltüberwachung

Das Vorhandensein von this compound in Umweltproben kann auf eine Kontamination mit häuslichem Abwasser hinweisen. Forscher können diese Verbindung als Marker verwenden, um das Ausmaß der Umweltverschmutzung zu überwachen und zu bewerten.

Analyse von Humanplasma

This compound kann bei der Analyse von Humanplasma eingesetzt werden {svg_9}. Es wurde eine selektive und sensitive Methode zur Bestimmung des Clarithromycin-Antibiotikums in Humanplasma unter Verwendung der reversed-phase High-Performance Liquid Chromatography entwickelt {svg_10}.

Referenz für Verunreinigungen

This compound dient in der pharmazeutischen Forschung als Referenz für Verunreinigungen {svg_11}. Es hilft bei der Identifizierung und Quantifizierung von Verunreinigungen in pharmazeutischen Produkten, was für die Gewährleistung der Arzneimittelsicherheit und -wirksamkeit unerlässlich ist {svg_12}.

Wirkmechanismus

Target of Action

Clarithromycin N-oxide, like its parent compound Clarithromycin, primarily targets the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery. By binding to this subunit, Clarithromycin N-oxide interferes with the process of protein synthesis in bacteria .

Mode of Action

The interaction of Clarithromycin N-oxide with the 50S ribosomal subunit inhibits the peptidyl transferase activity. This inhibition interferes with the translocation of amino acids during the translation and protein assembly process . Depending on the organism and drug concentration, Clarithromycin N-oxide may be bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .

Biochemical Pathways

Clarithromycin N-oxide affects the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, it disrupts the normal sequence of events in this pathway, leading to incorrect protein assembly or termination of protein synthesis . This disruption can affect various downstream processes that depend on these proteins, ultimately inhibiting bacterial growth or killing the bacteria .

Pharmacokinetics

The primary metabolic pathways for Clarithromycin N-oxide are oxidative N-demethylation and hydroxylation, which are saturable, resulting in nonlinear kinetics . The principal metabolite of Clarithromycin N-oxide is the 14-hydroxy derivative, which is mainly excreted with the parent drug via urinary mechanisms .

Result of Action

The molecular effect of Clarithromycin N-oxide’s action is the disruption of protein synthesis in bacteria, leading to incorrect protein assembly or termination of protein synthesis . On a cellular level, this results in inhibited growth or death of the bacteria .

Action Environment

Various environmental factors can influence the action, efficacy, and stability of Clarithromycin N-oxide. For instance, the concentration of the chemical agent and the temperature at which the agent is being used can affect its antimicrobial action . Moreover, pollutants such as heavy metals and microplastics can exacerbate antimicrobial contamination and the spread of antimicrobial resistance .

Biochemische Analyse

Biochemical Properties

Clarithromycin N-oxide interacts with various enzymes and proteins. It has been found to have a significant impact on the mixed function oxidase system in hepatic microsomes of rats . It also influences the hydroxylation of testosterone at multiple positions, indicating its role in steroid metabolism .

Cellular Effects

Clarithromycin N-oxide has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to improve the hydrogen peroxide-induced oxidant/antioxidant imbalance in human small airway epithelial cells by increasing Nrf2 mRNA expression . This suggests that Clarithromycin N-oxide can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Clarithromycin N-oxide involves its interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is metabolized to 14-OH clarithromycin, which is active and works synergistically with its parent compound .

Temporal Effects in Laboratory Settings

Over time, the effects of Clarithromycin N-oxide can change in laboratory settings. It has been observed that long-term treatment with low-dose Clarithromycin N-oxide can improve the oxidant/antioxidant imbalance caused by hydrogen peroxide in human small airway epithelial cells . This suggests that Clarithromycin N-oxide has long-term effects on cellular function observed in in vitro studies .

Metabolic Pathways

Clarithromycin N-oxide is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes to form its active metabolite, 14-hydroxyclarithromycin . This process involves interactions with various enzymes and cofactors .

Eigenschaften

IUPAC Name |

(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H69NO14/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,48-14)33(53-35-29(41)25(39(11,12)46)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRPFIWYMNONLJ-KCBOHYOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H69NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891488 | |

| Record name | Clarithromycin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118074-07-0 | |

| Record name | Clarithromycin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)